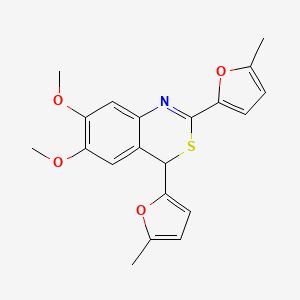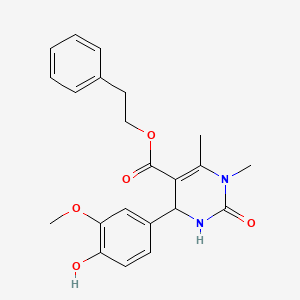
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide, also known as CHM-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. For example, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been reported to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is relatively easy to synthesize and has low toxicity in animal models. However, one of the limitations of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide. One potential direction is to investigate the efficacy of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide and its potential as a therapeutic agent for various diseases. Finally, the development of more soluble formulations of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide could improve its efficacy and make it more suitable for clinical use.
In conclusion, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anticancer, anti-inflammatory, and analgesic activities make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide as a white solid with a melting point of 138-142°C.
Scientific Research Applications
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. In cancer research, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the treatment of cancer.
properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-2-3-8(9(11)6-7)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGYXXBOCTKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)


![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)
![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)
![ethyl 5-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5116799.png)
